The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions may include:
In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency during large-scale production. This method enhances the reaction kinetics and allows for better control over reaction parameters .
The molecular structure of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate features a pyrimidine ring with the following substituents:
The InChI code for this compound is InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3, which provides a standardized representation of its structure . The presence of the methoxy group influences its reactivity and interaction with biological targets.
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate participates in several chemical reactions:
The major products from these reactions include substituted pyrimidine derivatives and oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action is primarily related to its interaction with biological targets through:
Environmental factors such as temperature and pH can significantly influence the efficacy and stability of this compound.
The physical and chemical properties of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate include:
| Property | Value |
|---|---|
| Molecular Weight | 216.63 g/mol |
| Melting Point | Not specified |
| Solubility | Slightly soluble in water |
| Stability | Stable under recommended storage conditions (cool, dry place) |
| Density | Not specified |
These properties are crucial for understanding its behavior in various applications .
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has diverse applications across several scientific fields:
The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate relies on strategic precursor selection to enable efficient ring formation and subsequent functionalization. The pyrimidine core is typically constructed via:
Table 1: Key Precursors for Ethyl 2-Chloro-4-Methoxypyrimidine-5-carboxylate Synthesis
| Precursor Compound | CAS Number | Role in Synthesis | |
|---|---|---|---|
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 1260178-65-1 | Direct substrate for methoxylation | |
| Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate | Not specified | Nucleophilic displacement substrate | |
| 4,6-Dimethoxypyrimidine-5-carboxylic acid | 4319-93-1 | Carboxylate source for esterification | [6] |
Chlorination at C2 and methoxylation at C4 require precise control to avoid side reactions:
Esterification is optimally performed early in the synthesis to avoid protecting-group manipulations:
Palladium catalysis enables late-stage diversification of the pyrimidine core:
Solvent polarity dictates nucleophilic displacement pathways:
Table 2: Solvent Impact on Nucleophilic Substitution Outcomes
| Solvent | Reaction | Selectivity | Yield Range | |
|---|---|---|---|---|
| DMSO | NaCN with 4-chloro-2-methylthiopyrimidine | Methylthio displacement (not chloro) | 60–75% | |
| DMF | NaOMe with 2,4-dichloropyrimidine-5-carboxylate | C4 methoxylation dominant | 85–92% | [2] |
| THF | Pd-catalyzed amination | Low conversion (<40%) | 35–40% | [7] |
| Toluene | Pd-catalyzed amination | High conversion (>90%) | 88–95% | [7] |
Sustainable purification minimizes waste without compromising purity:
Table 3: Green Purification Metrics for Key Intermediates
| Intermediate | Technique | Solvent Savings | Purity Achieved | |
|---|---|---|---|---|
| Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate | Anti-solvent crystallization | 65% vs. chromatography | ≥97% | [4] |
| 4,6-Dimethoxypyrimidine-5-carboxylic acid | Cold crystallization | 90% vs. lyophilization | ≥95% | [6] |
| Crude avanafil precursor | Aqueous pH-separation | 50% vs. silica gel | 99.5% | [7] |
CAS No.: 108418-13-9
CAS No.: 123334-18-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 82-71-3